molecular formula C17H22N4O B3730795 2-(4-ethylpiperazin-1-yl)-6-(4-methylphenyl)pyrimidin-4(3H)-one

2-(4-ethylpiperazin-1-yl)-6-(4-methylphenyl)pyrimidin-4(3H)-one

Cat. No.: B3730795
M. Wt: 298.4 g/mol
InChI Key: WHRVQMLWMHEAOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylpiperazin-1-yl)-6-(4-methylphenyl)pyrimidin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidinone core substituted with an ethylpiperazine group and a methylphenyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-6-(4-methylphenyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with ethylpiperazine, followed by cyclization with a suitable pyrimidine precursor. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with automated control systems to maintain optimal reaction conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazin-1-yl)-6-(4-methylphenyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated reagents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-ethylpiperazin-1-yl)-6-(4-methylphenyl)pyrimidin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-6-(4-methylphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The ethylpiperazine group can interact with various receptors or enzymes, modulating their activity. The pyrimidinone core may also play a role in binding to nucleic acids or proteins, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylpiperazin-1-yl)-6-(4-methylphenyl)pyrimidin-4(3H)-one
  • 2-(4-ethylpiperazin-1-yl)-6-phenylpyrimidin-4(3H)-one
  • 2-(4-ethylpiperazin-1-yl)-6-(4-chlorophenyl)pyrimidin-4(3H)-one

Uniqueness

Compared to similar compounds, 2-(4-ethylpiperazin-1-yl)-6-(4-methylphenyl)pyrimidin-4(3H)-one stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups provides a unique steric and electronic environment, potentially enhancing its interaction with specific targets.

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4-(4-methylphenyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-3-20-8-10-21(11-9-20)17-18-15(12-16(22)19-17)14-6-4-13(2)5-7-14/h4-7,12H,3,8-11H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRVQMLWMHEAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=CC(=O)N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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